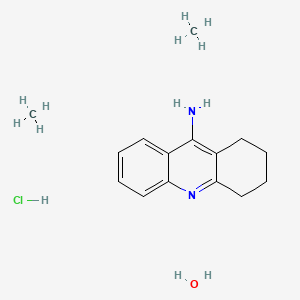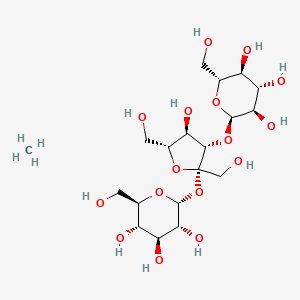
D-Melezitose (hydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Melezitose (hydrate): , also known as melicitose, is a nonreducing trisaccharide sugar. It is produced by many plant sap-eating insects, including aphids such as Cinara pilicornis, through an enzyme reaction. This compound is beneficial to these insects as it reduces the stress of osmosis by lowering their own water potential. D-Melezitose is part of the honeydew which acts as an attractant for ants and also serves as food for bees .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Melezitose is naturally synthesized by plant sap-eating insects. The enzyme reaction involves the transfer of glucose units to form the trisaccharide structure. The exact enzymatic pathways and conditions are specific to the insect species and their interaction with host plants .
Industrial Production Methods: Industrial production of D-Melezitose is not common due to its natural abundance from insect sources. it can be extracted and purified from honeydew produced by aphids. The extraction process involves collecting honeydew, followed by purification steps such as filtration, crystallization, and chromatography to isolate D-Melezitose .
Análisis De Reacciones Químicas
Types of Reactions: D-Melezitose undergoes several types of chemical reactions, including hydrolysis and enzymatic reactions. It can be partially hydrolyzed to glucose and turanose, the latter being an isomer of sucrose .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down D-Melezitose into its monosaccharide components.
Enzymatic Reactions: Enzymes such as alpha-glucosidase can catalyze the hydrolysis of D-Melezitose to glucose and turanose.
Major Products:
Glucose: A simple sugar and an important energy source.
Turanose: An isomer of sucrose, formed as a result of the hydrolysis of D-Melezitose.
Aplicaciones Científicas De Investigación
D-Melezitose has several scientific research applications:
Enzyme Activity Studies: It can be hydrolyzed to glucose and turanose through alpha-glucosidase activity, making it useful for studying enzyme activity.
Bacterial Strain Identification: D-Melezitose can be used to distinguish certain strains of bacteria based on their ability to metabolize this sugar.
Osmotic Balance Studies: Research on sap-feeding insects utilizes D-Melezitose to understand how these insects maintain osmotic balance.
Mecanismo De Acción
D-Melezitose exerts its effects primarily through its role in osmoregulation in sap-feeding insects. By reducing the water potential within the insect’s body, it helps in maintaining osmotic balance. The molecular targets include enzymes involved in carbohydrate metabolism and transport proteins that facilitate the movement of sugars across cell membranes .
Comparación Con Compuestos Similares
Sucrose: A common disaccharide composed of glucose and fructose.
Turanose: An isomer of sucrose, formed from the hydrolysis of D-Melezitose.
Trehalose: A disaccharide consisting of two glucose molecules.
Uniqueness of D-Melezitose: D-Melezitose is unique due to its trisaccharide structure and its specific role in the physiology of sap-feeding insects. Unlike sucrose and trehalose, which are more common in plants and other organisms, D-Melezitose is specifically associated with the honeydew of aphids and other plant sap-eating insects .
Propiedades
Fórmula molecular |
C19H36O16 |
|---|---|
Peso molecular |
520.5 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;methane |
InChI |
InChI=1S/C18H32O16.CH4/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17;/h5-17,19-29H,1-4H2;1H4/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+;/m1./s1 |
Clave InChI |
DOAXRMFHHHHNGQ-ZDVKUAOASA-N |
SMILES isomérico |
C.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O |
SMILES canónico |
C.C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone](/img/structure/B10828301.png)
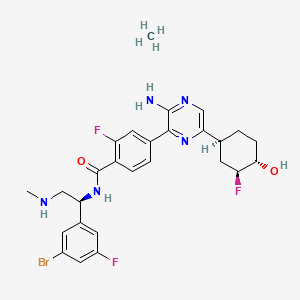
![(3S,4R,6S)-5-amino-6-[(3S,4R,6S)-5-amino-6-[(3S,4R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane](/img/structure/B10828310.png)
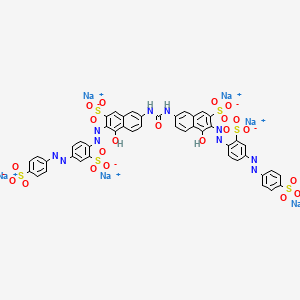
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;methane;hydrate](/img/structure/B10828331.png)
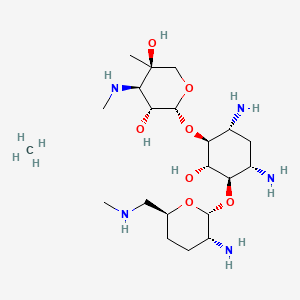
![(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid;methane;2,2,2-trifluoroacetic acid](/img/structure/B10828344.png)
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate](/img/structure/B10828349.png)
![(2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B10828357.png)
![5-amino-6-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane](/img/structure/B10828358.png)
![4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;methane;hydrochloride](/img/structure/B10828364.png)
![[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B10828366.png)

